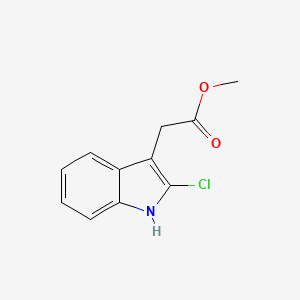

Methyl 2-(2-chloro-1H-indol-3-yl)acetate

Description

Significance of the Indole (B1671886) Scaffold in Contemporary Medicinal Chemistry Research

The indole nucleus is a recurring motif in a vast array of natural products and synthetic compounds exhibiting significant biological activities. Its structural versatility allows for functionalization at various positions, leading to a diverse range of pharmacological profiles. Many approved drugs and clinical candidates across different therapeutic areas, including oncology, neurology, and infectious diseases, feature an indole core. This prevalence underscores the importance of the indole scaffold as a foundational element in modern drug discovery, continually inspiring the development of new molecular entities with improved efficacy and selectivity.

Overview of Halogenated Indole Compounds and Their Research Interest

The introduction of halogen atoms onto the indole scaffold can profoundly influence the physicochemical and biological properties of the parent molecule. Halogenation can modulate factors such as lipophilicity, metabolic stability, and binding affinity to biological targets. Chlorinated indoles, in particular, have garnered considerable research interest. The presence of a chlorine atom can alter the electron distribution within the indole ring, impacting its reactivity and potential for intermolecular interactions. Studies have shown that chlorinated indoles can exhibit a range of biological activities, including antimicrobial and enzyme inhibitory effects. frontiersin.orgnih.govmdpi.com

Positioning of Methyl 2-(2-chloro-1H-indol-3-yl)acetate within Indole-3-Acetate (B1200044) Research Frameworks

This compound belongs to the class of indole-3-acetate derivatives. Indole-3-acetic acid (IAA) is a well-known phytohormone of the auxin class, playing a crucial role in plant growth and development. Synthetic analogs of IAA, including their ester derivatives, are valuable tools for studying auxin biology and have potential applications in agriculture. tandfonline.comresearchgate.net The presence of a chlorine atom at the 2-position of the indole ring in this compound introduces a unique structural feature that distinguishes it from the parent methyl indole-3-acetate. This modification is expected to influence its chemical reactivity and biological activity, making it a compound of interest for further investigation within the framework of indole-3-acetate research.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(2-chloro-1H-indol-3-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO2/c1-15-10(14)6-8-7-4-2-3-5-9(7)13-11(8)12/h2-5,13H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZQPLJJEXQJBKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C(NC2=CC=CC=C21)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801295103 | |

| Record name | Methyl 2-chloro-1H-indole-3-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801295103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1912-34-1 | |

| Record name | Methyl 2-chloro-1H-indole-3-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1912-34-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-chloro-1H-indole-3-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801295103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structure Activity Relationship Sar Investigations of Methyl 2 2 Chloro 1h Indol 3 Yl Acetate Analogues

Positional and Substituent Effects of Halogenation on Molecular Interactions

Halogenation is a common strategy in medicinal chemistry to modulate a molecule's physicochemical properties, such as lipophilicity, and to introduce specific electronic effects that can influence binding to biological targets. The type of halogen and its position on the indole (B1671886) ring can have a significant impact on the resulting molecular interactions and biological activity. rsc.orgresearchgate.net

Research has shown that both the nature of the halogen atom (e.g., fluorine vs. chlorine) and its substitution position significantly affect crystal structures, molecular π–π stacking motifs, and intermolecular interactions. rsc.orgresearchgate.net For instance, in one study on indole derivatives, fluorine-substituted compounds proved to be more potent than their chlorine-substituted counterparts. researchgate.net

The position of the halogen is equally critical. A study on chloroindole analogues of the synthetic cannabinoid MDMB-CHMICA provided clear insights into the positional effects on binding affinity for the human CB1 receptor. mdpi.com While the core compound differs from Methyl 2-(2-chloro-1H-indol-3-yl)acetate, the principles regarding substitution on the indole ring are highly relevant. The findings demonstrated that chlorination at the C-4 and C-5 positions reduced binding affinity, whereas substitution at the C-2, C-6, and C-7 positions largely retained the high binding affinity of the parent compound. mdpi.com This suggests that the C-4 and C-5 positions may be involved in sterically or electronically unfavorable interactions within the receptor's binding pocket. In a different series of compounds, the aminoalkylindoles, a 2-chloro analog was found to be slightly less potent than the unsubstituted (2-H) analog, indicating that even at the C-2 position, a halogen is not always beneficial for activity. future4200.com

| Position of Chlorine | Effect on Binding Affinity | Relative Activity |

|---|---|---|

| C-2 | Affinity retained | High |

| C-4 | Affinity reduced | Low |

| C-5 | Affinity reduced | Low |

| C-6 | Affinity retained | High |

| C-7 | Affinity retained | High |

Contribution of the Methyl Ester Moiety to Biological Recognition

The acetic acid side chain at the C-3 position is a classic feature of many biologically active indoles, including the phytohormone indole-3-acetic acid (IAA). youtube.com For many indole-3-acetic acid derivatives, the terminal carboxylic acid group is essential for activity. youtube.com Its replacement with other acidic functional groups often leads to a decrease in activity, and conversion to an amide can render the compound inactive. youtube.com

The methyl ester in this compound represents a modification of this critical carboxylic acid group. Esters like this are often considered prodrugs of the corresponding carboxylic acid. This is exemplified by methyl-IAA (MeIAA), the methyl ester of the natural auxin IAA. researchgate.netnih.gov MeIAA is generally considered an inactive form of IAA that can be hydrolyzed by esterase enzymes within biological systems to release the active hormone, IAA. researchgate.netnih.gov This conversion allows MeIAA to act as a transport form, potentially altering the local concentration of the active compound. researchgate.net Depending on the specific tissue and the expression levels of putative MeIAA esterases, the biological potency of the methyl ester can vary significantly, sometimes appearing more potent and at other times less potent than the parent acid in different assays. nih.gov Therefore, the methyl ester moiety of this compound likely contributes to biological recognition primarily by influencing the compound's absorption, distribution, and metabolism, with its ultimate activity potentially depending on its conversion to the corresponding carboxylic acid.

Modifications to the Indole Ring System

Modification at the N-1 position of the indole ring is a widely used strategy to modulate biological activity. The effect of N-substitution is highly dependent on the nature of the substituent group and the specific biological target. For instance, in the case of Indomethacin and its derivatives, acylation of the indole nitrogen with simple aliphatic groups results in decreased anti-inflammatory activity. youtube.com However, introducing a benzoyl group at the N-1 position, particularly with para-substituents like -Cl or -F, leads to highly active compounds. youtube.com

In other contexts, N-substitution is clearly beneficial. The introduction of various heterocyclic moieties to the indole nitrogen via an ethyl linker has produced compounds with potent anti-inflammatory and antioxidant activities. nih.govresearchgate.net Similarly, studies on indole-sulfonylhydrazone hybrids found that a 1-acetyl substituent was a critical feature for enhancing anticancer activity against MCF-7 cells. mdpi.com This demonstrates that the N-1 position is a key site for optimization, where different substituents can be installed to fine-tune the molecule's interaction with its biological target. Some research also suggests that the indole nitrogen itself is not always essential for activity, as corresponding carbon analogues have been shown to be active in certain series. youtube.com

Substitutions on the benzene (B151609) portion of the indole scaffold (positions C-4, C-5, C-6, and C-7) are crucial for determining biological activity and selectivity. The SAR of Indomethacin analogues shows that substitution at the C-5 position with groups like methoxy (B1213986) (-OCH3), fluoro (-F), or dimethylamino (-N(CH3)2) results in higher activity compared to the unsubstituted analogue. youtube.com

This sensitivity to substitution patterns is observed across different classes of indole derivatives.

C-4 Position : This position is often the most sterically hindered on the benzene ring and can be unfavorable for substitution. researchgate.net In one series of indole derivatives, substitution at C-4 was found to be the least favorable for activity. researchgate.net Similarly, a chloro group at C-4 significantly reduced the binding affinity of a synthetic cannabinoid. mdpi.com

C-5 and C-6 Positions : These positions are frequently modified. For some compounds, the presence of a methoxy group at either C-5 or C-6 was found to contribute to optimal activity. researchgate.net However, in the case of chloro-substituted cannabinoid analogues, C-5 substitution was detrimental, while C-6 substitution was well-tolerated. mdpi.com The introduction of a bromo group at C-6 in an aminoalkylindole series led to the identification of a potential cannabinoid receptor antagonist. future4200.com

C-7 Position : This position can also be favorable for substitution. For a series of methoxy-substituted indoles, the C-7 substituted derivative was the most favorable. researchgate.net

These findings highlight that the electronic properties and steric bulk of substituents at positions C-4, C-5, and C-6 dramatically influence how the molecule fits into and interacts with its target protein.

| Position | Observed Effect on Activity | Example Substituents | Reference |

|---|---|---|---|

| C-4 | Generally unfavorable, reduces activity | -Cl | researchgate.netmdpi.com |

| C-5 | Variable; can enhance or decrease activity | -OCH3, -F (Enhances); -Cl (Reduces) | mdpi.comyoutube.com |

| C-6 | Often favorable for activity | -OCH3, -Cl, -Br | researchgate.netmdpi.comfuture4200.com |

| C-7 | Can be favorable for activity | -OCH3 | researchgate.net |

Impact of Side Chain Modifications at the Acetate (B1210297) Position

The C-3 acetate side chain is a critical pharmacophoric element. Modifications to this chain, both in its length and its terminal functional group, can profoundly alter biological activity. Research on α-alkyl indole-3-acetic acid derivatives designed as herbicides showed that increasing the length of the alkyl chain at the α-position (the carbon adjacent to the indole ring) did not improve, and in some cases hindered, inhibitory activity. nih.gov This suggests that there is an optimal size and conformation for the side chain to ensure proper binding.

As previously discussed, the terminal functional group is also vital. The conversion of the carboxylic acid or ester to an amide is generally detrimental to the activity of indole-3-acetic acid derivatives. youtube.com In a study of Indomethacin derivatives as IDO1 inhibitors, the functional group at the C-3 position was found to have a strong effect on inhibitory activity, reinforcing the importance of the entire side chain in molecular recognition. iiarjournals.org The structure of the side chain dictates the molecule's ability to form key hydrogen bonds and other interactions within the active site of a target enzyme or receptor.

Comparative SAR Analysis with Related Indole-3-Acetic Acid Derivatives and Analogues

The SAR of this compound analogues can be better understood by comparing it to other well-studied indole classes.

Comparison with Anti-inflammatory Indoles (e.g., Indomethacin) : There are strong parallels in the SAR of general indole analogues and specific drugs like Indomethacin. For both, activity is highly sensitive to the nature of the substituent at the N-1 position and to substitutions on the benzene ring, particularly at the C-5 position. youtube.comiiarjournals.org The acetic acid side chain at C-3 is a common feature and is critical for the activity of both general analogues and Indomethacin. youtube.com

Comparison with Natural Auxins (e.g., IAA) : The fundamental scaffold of this compound is derived from Indole-3-Acetic Acid (IAA), the primary plant auxin. unicamp.brnih.gov However, synthetic derivatives incorporate modifications not found in the natural hormone, such as halogenation (e.g., 2-chloro) and various N-substitutions. The methyl ester of the title compound directly corresponds to MeIAA, which functions as a stored or transport form of active IAA, suggesting a potential prodrug role for synthetic esters as well. researchgate.netnih.gov

Comparison with Indole-based Cannabinoids : The versatility of the indole scaffold is evident when comparing its use in anti-inflammatory drugs versus psychoactive agents. nih.gov Synthetic cannabinoids often feature an indole core, but with a different substitution pattern and a C-3 side chain that is typically a ketone (e.g., naphthoyl) rather than an acetic acid derivative. nih.gov Despite the different targets (COX enzymes vs. cannabinoid receptors), some SAR principles overlap. For example, the positions on the benzene ring (C-4 through C-7) are critical for modulating receptor affinity in cannabinoids, just as they are for modulating enzyme inhibition in anti-inflammatory indoles. mdpi.comyoutube.com This highlights how the same core structure can be decorated with different functional groups to direct it toward entirely different biological targets.

Mechanistic Investigations of Biological Target Interactions Pre Clinical, Non Human Models

Molecular Mechanisms of Cellular Pathway Modulation

In vitro studies using various cancer cell lines have demonstrated that indole (B1671886) derivatives, particularly those containing a chloro-substitution, can significantly modulate cellular pathways associated with cell growth and survival.

Derivatives containing the 2-chloro-indole scaffold have been shown to interfere with the normal progression of the cell cycle, a critical process for cell proliferation. For instance, a series of substituted E-3-(2-chloro-3-indolylmethylene)1,3-dihydroindol-2-ones were analyzed for their effects on the cell cycle and apoptosis. nih.gov These studies indicate that such compounds can halt cell division.

Further mechanistic studies on related indole compounds reveal a common pattern of inducing cell cycle arrest, frequently in the G2/M phase. nih.gov This arrest prevents the cell from entering mitosis, ultimately leading to programmed cell death, or apoptosis. For example, certain N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives, which are synthesized from a 2-chloro-acetamide precursor, were found to arrest cells in the G2/M phase and induce apoptosis in a dose-dependent manner. nih.gov The induction of apoptosis is a key mechanism for the anti-proliferative effects of these compounds. nih.govnih.govnih.gov Studies on other indole-based compounds have confirmed that they can trigger apoptosis through the regulation of pro-apoptotic proteins like Bax and anti-apoptotic proteins such as Bcl-2. mdpi.commdpi.com

The ability of Methyl 2-(2-chloro-1H-indol-3-yl)acetate analogs to inhibit the growth of various cancer cells has been extensively documented in in vitro assays. A range of human tumor cell lines have been utilized to determine the potency and selectivity of these compounds.

Substituted E-3-(2-chloro-3-indolylmethylene)1,3-dihydroindol-2-ones, for example, were identified as potent growth inhibitors across a panel of cancer cells, with mean 50% growth inhibitory power (pGI50) values ranging from 5.26 to 7.72. nih.gov Other indole derivatives have shown significant activity against cell lines including human breast carcinoma (MCF-7), cervical cancer (HeLa), and colon cancer (HT-29). nih.govnih.gov One promising N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivative, compound 7d , exhibited potent antiproliferative activities with IC₅₀ values of 0.34 μM against MCF-7 cells, 0.52 μM against HeLa cells, and 0.86 μM against HT-29 cells. nih.gov Similarly, certain 3-methyl-2-phenyl-1H-indoles demonstrated GI₅₀ values lower than 5 μM in HeLa, A2780 (ovarian carcinoma), and MSTO-211H (biphasic mesothelioma) cell lines. nih.gov

| Compound Class/Derivative | Cell Line | Activity Metric | Value | Reference |

|---|---|---|---|---|

| E-3-(2-chloro-3-indolylmethylene)1,3-dihydroindol-2-ones | NCI 60-cell line panel (mean) | pGI₅₀ | 5.26 - 7.72 | nih.gov |

| Compound 7d (N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivative) | MCF-7 (Breast) | IC₅₀ | 0.34 μM | nih.gov |

| Compound 7d (N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivative) | HeLa (Cervical) | IC₅₀ | 0.52 μM | nih.gov |

| Compound 7d (N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivative) | HT-29 (Colon) | IC₅₀ | 0.86 μM | nih.gov |

| Arylthioindole (ATI) derivative 33 | MCF-7 (Breast) | IC₅₀ | <50 nM | nih.gov |

| 3-Methyl-2-phenyl-1H-indoles (compounds 32 and 33) | HeLa, A2780, MSTO-211H | GI₅₀ | <5 μM | nih.gov |

Enzyme Inhibition and Activation Profiling

The anti-proliferative effects of indole derivatives are often traced back to their ability to inhibit specific enzymes that are vital for cellular function and replication.

Direct investigations into the modulation of human cytochrome P450 (CYP450) enzyme activity by this compound in preclinical cancer models are not extensively detailed in the available literature. However, the broader family of indole compounds is known to interact with CYP450 enzymes in various biological systems. For instance, in plants, the cytochrome P450 enzyme CYP83B1 is involved in the metabolism of indole-3-acetaldoxime, a key metabolic branch point in the biosynthesis of the auxin indole-3-acetic acid and indole glucosinolates. nih.gov This highlights the potential for the indole core structure to be a substrate or modulator for this class of enzymes, though specific actions related to human CYP450s in the context of this compound's pharmacology require further study.

A significant mechanism of action for many anti-proliferative indole compounds is the inhibition of tubulin polymerization. nih.gov Microtubules, which are dynamic polymers of α- and β-tubulin heterodimers, are essential for forming the mitotic spindle during cell division. nih.gov By disrupting microtubule dynamics, these agents can arrest the cell cycle and induce apoptosis.

Several indole derivatives have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine (B1669291) site on β-tubulin. nih.govmdpi.com This binding prevents the assembly of tubulin into microtubules, leading to the disorganization of the microtubule network. mdpi.com For example, arylthioindole (ATI) derivatives inhibit tubulin assembly with IC₅₀ values in the low micromolar range. nih.gov The N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivative 7d was also confirmed to inhibit tubulin polymerization in a manner consistent with colchicine. nih.gov Structure-activity relationship studies on some scaffolds have suggested that a 2-chloro substituent may be less potent for tubulin inhibition compared to a 2-methyl or 2-fluoro group. mdpi.com

| Compound Class/Derivative | Metric | Value | Reference |

|---|---|---|---|

| Arylthioindole (ATI) derivative 3 | IC₅₀ | 3.3 μM | nih.gov |

| Indazole derivative 5 | IC₅₀ | 3.39 µM | mdpi.com |

| Indazole derivative 6 | IC₅₀ | 4.77 µM | mdpi.com |

DNA topoisomerases are another critical target for anticancer agents. These enzymes resolve topological problems in DNA during processes like replication and transcription. nih.gov Inhibitors of topoisomerase II can act as "poisons" by stabilizing the transient covalent complex between the enzyme and DNA, which leads to double-strand breaks and subsequent cell death. nih.govnih.gov

Studies on 3-methyl-2-phenyl-1H-indole derivatives have demonstrated that this scaffold possesses topoisomerase II inhibitory activity. nih.gov A strong correlation was observed between the antiproliferative effect of these compounds and their ability to inhibit the relaxation activity of topoisomerase II. nih.gov For instance, compound 12 in this series was shown to completely inhibit topoisomerase II activity at a concentration of 100 μM, and significant inhibition was still observed at 25 μM. nih.gov This suggests that for some indole-based compounds, topoisomerase inhibition is a key component of their mechanism of action.

Receptor Binding Affinity and Ligand-Receptor Interaction Studies (e.g., NMDA Receptors, Cannabinoid Receptors)

Cannabinoid Receptor Binding The structural features of this compound, particularly the chloro-substituted indole core, suggest a potential interaction with cannabinoid receptors. Research on chloro-indole analogues of the synthetic cannabinoid MDMB-CHMICA has demonstrated that the position of the chlorine atom on the indole ring significantly influences binding affinity for the human cannabinoid receptor 1 (hCB1). eurjchem.com

Specifically, chlorination at the 2-, 6-, and 7-positions of the indole core largely retained or even slightly increased the high binding affinity observed for the parent compound. eurjchem.comnih.gov An analogue with a 2-chloro substitution exhibited a K_i_ value of 0.58 nM, indicating potent binding. eurjchem.com In contrast, substitutions at the 4- and 5-positions resulted in a reduced binding affinity for the hCB1 receptor. eurjchem.com Molecular modeling studies suggest that the chloro-indole moiety of some ligands can pack against key tryptophan residues within the CB1 receptor binding pocket, contributing to these interactions. researchgate.net These findings indicate that the 2-chloro substitution on the indole ring is favorable for high-affinity binding to the CB1 receptor.

Table 2: hCB1 Receptor Binding Affinities of Chloro-Indole Analogues

| Compound (MDMB-CHMICA Analogue) | Binding Affinity (K_i_, nM) | Reference |

|---|---|---|

| 2-Chloroindole | 0.58 | eurjchem.com |

| 4-Chloroindole | 9.8 | eurjchem.com |

| 5-Chloroindole (B142107) | 6.2 | eurjchem.com |

| 6-Chloroindole | 0.89 | eurjchem.com |

| 7-Chloroindole | 0.77 | eurjchem.com |

NMDA Receptor Interaction Studies While direct binding data for this compound at NMDA receptors is not available, several lines of evidence suggest that indole-based structures can modulate NMDA receptor activity. Certain complex indole derivatives have been shown to provide neuroprotective effects against NMDA-induced excitotoxicity. nih.gov Other rationally designed indole compounds have been identified as potent ligands for the GluN2B subtype of NMDA receptors, with the most active compound showing an IC50 of 5.5 nM in a radioligand displacement assay. nih.gov

An indirect mechanism of modulation involves the parent compound of indomethacin, which possesses a chloro-substituted indole acetic acid structure. This compound has been shown to inhibit D-amino acid oxidase, an enzyme that degrades D-serine, which is an essential co-agonist for the activation of NMDA receptors. nih.gov This suggests that some indole derivatives may influence NMDA receptor signaling by modulating the concentration of endogenous co-agonists rather than by direct receptor binding.

DNA Intercalation and Nucleic Acid Binding Studies

The planar aromatic structure of the indole ring system is a key feature that enables indole derivatives to interact with nucleic acids. Investigations into the parent compound, indole-3-acetic acid (IAA), have revealed its capacity to bind to DNA and induce conformational changes characteristic of intercalating agents. nih.gov In vitro studies using circular dichroism spectroscopy and fluorescence quenching have demonstrated that IAA interacts with calf thymus DNA (ctDNA), leading to the displacement of known intercalators like ethidium (B1194527) bromide. nih.govresearchgate.net This suggests that the indole moiety can insert itself between the base pairs of the DNA double helix.

Further mechanistic studies indicate that this interaction is not merely intercalation. Some reports suggest that IAA binds to the minor groove region of DNA, particularly in G-C rich sequences, causing a disturbance in the DNA structure without inducing outright damage. researchgate.net The binding affinity of indole derivatives to DNA can be significant, with binding constants (K_b_) for some antitumor indole compounds reported in the range of 10^4 to 10^5 M^-1. researchgate.netnih.gov

The interaction of IAA with DNA has functional consequences, as it has been shown to inhibit the activity of type IA topoisomerase. This inhibition is attributed to the intercalation of IAA into the DNA substrate, which prevents the enzyme from relaxing the supercoiled DNA, rather than a direct interaction with the enzyme itself. nih.gov This modulation of DNA topology by IAA has been hypothesized to be a mechanism for the regulation of gene expression. nih.gov The presence of a chloro substituent, as in this compound, could further enhance DNA binding affinity through additional electronic and steric interactions.

Antimicrobial, Antiviral, and Antifungal Activity Mechanisms in In Vitro Models

Antimicrobial Mechanisms Indole derivatives have demonstrated broad-spectrum antibacterial activity through various mechanisms. The parent compound, indole-3-acetic acid, has been shown to act as an effective antibiofilm agent against Pseudomonas aeruginosa by disintegrating the biofilm matrix. nih.gov Molecular docking studies suggest this activity may stem from interactions with key virulence proteins. nih.gov A more direct bactericidal mechanism has been proposed for tris(1H-indol-3-yl)methylium salts, which are thought to form pores in the cytoplasmic membrane of microbial cells, leading to cell death. mdpi.com These compounds have shown high potency, with Minimum Inhibitory Concentrations (MICs) as low as 0.13–1.0 µg/mL against both antibiotic-sensitive and resistant bacteria. mdpi.com

Other indole derivatives, such as those incorporating a thiazole (B1198619) ring, exhibit very good antibacterial activity, with MIC values against strains like Enterobacter cloacae and Escherichia coli as low as 0.004 mg/mL. dergipark.org.tr In silico studies for these compounds suggest that the mechanism of action likely involves the inhibition of essential bacterial enzymes, such as MurB, which is involved in peptidoglycan biosynthesis. dergipark.org.tr

Table 3: In Vitro Antibacterial Activity of Indole Derivatives

| Compound Class | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| tris(1H-indol-3-yl)methylium salts | Gram-positive bacteria | 0.13 - 0.25 µg/mL | mdpi.com |

| Indole-thiazole derivative (Compound 8) | Enterobacter cloacae | 0.004 mg/mL | dergipark.org.tr |

| Indole-thiazole derivative (Compound 12) | Escherichia coli | 0.004 mg/mL | dergipark.org.tr |

| Indole-thiazole derivative (Compound 11) | Bacillus cereus | 0.008 mg/mL | dergipark.org.tr |

Antiviral Mechanisms The indole scaffold is present in numerous compounds with significant antiviral activity. The primary mechanism of action for many of these derivatives involves the inhibition of crucial viral enzymes required for replication. For example, various indole derivatives have been identified as inhibitors of the RNA-dependent RNA polymerase (RdRp) and proteases (e.g., M^pro^ and PL^pro^) of SARS-CoV-2. researchgate.net One indole-3-carboxylic acid derivative demonstrated potent activity against SARS-CoV-2 with an IC50 of 1.06 μg/mL, with its mechanism linked to the inhibition of viral replication and suppression of virus-induced syncytium formation. nih.gov Similarly, indole-2-carboxylate (B1230498) derivatives have shown inhibitory activity against Influenza A virus with IC50 values as low as 7.53 μmol/L. Other indole alkaloids have been found to suppress Dengue and Zika virus infections by interfering with the viral replication complex at later stages of the viral life cycle. nih.gov

Antifungal Mechanisms Chloro-substituted indole and indanol derivatives have shown notable antifungal activity. Studies on chloroindanol derivatives against the phytopathogenic fungus Botrytis cinerea showed significant growth inhibition. eurjchem.com The mechanism of antifungal action for some chloro-aromatic compounds involves compromising the integrity of the plasma membrane and mitochondria. This leads to a reduction in cellular respiration, ATP content, and energy charge, alongside an accumulation of reactive oxygen species (ROS), ultimately causing cell death.

For other indole derivatives, such as those containing a thiazole moiety, the mechanism is believed to involve the inhibition of lanosterol (B1674476) 14α-demethylase (encoded by the CYP51 gene), an essential enzyme in the ergosterol (B1671047) biosynthesis pathway. dergipark.org.tr Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity and function. These compounds have demonstrated excellent in vitro activity against a range of fungi, with MIC values as low as 0.004 mg/mL. dergipark.org.tr

Table 4: In Vitro Antifungal Activity of Indole Derivatives

| Compound Class | Fungal Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Indole-thiazole derivative (Compound 15) | Trichoderma viride | 0.004 mg/mL | dergipark.org.tr |

| Indole-thiazole derivative (Compound 15) | Aspergillus fumigatus | 0.008 mg/mL | dergipark.org.tr |

| Indole-thiazole derivative (Compound 15) | Candida albicans | 0.015 mg/mL | dergipark.org.tr |

| Indole-thiazole derivative (Compound 15) | Penicillium funiculosum | 0.008 mg/mL | dergipark.org.tr |

Antioxidant Mechanisms and Radical Scavenging Properties

Indole derivatives, including those related to indole-3-acetic acid, exhibit antioxidant properties through both direct and indirect mechanisms.

Direct Radical Scavenging The indole nucleus can act as a direct scavenger of free radicals due to its ability to donate a hydrogen atom from the N-H group of the pyrrole (B145914) ring, stabilizing the radical species. The antioxidant efficacy is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging tests.

Studies on 5-chloroindole hydrazide/hydrazone derivatives demonstrated potent scavenging of DPPH radicals, with IC50 values ranging from 2 to 60 μM. This indicates that the chloro-indole scaffold is compatible with potent antioxidant activity. mdpi.com Similarly, various indole-3-acetamides have shown excellent radical scavenging potential, with IC50 values as low as 0.81 ± 0.25 μM in the DPPH assay and 0.35 ± 0.1 μM in the ABTS assay. nih.gov Structure-activity relationship studies of these compounds revealed that halogen substitution on the N-phenyl ring, including chloro-substituents, influences the antioxidant capacity. nih.gov

Table 5: In Vitro Radical Scavenging Activity of Indole Derivatives

| Compound Class | Assay | Activity (IC50) | Reference |

|---|---|---|---|

| 5-Chloroindole Hydrazone Derivatives | DPPH | 2 - 60 μM | |

| Indole-3-acetamide (para-fluoro substituted) | DPPH | 0.81 ± 0.25 μM | nih.gov |

| Indole-3-acetamide (para-fluoro substituted) | ABTS | 0.35 ± 0.1 μM | nih.gov |

| Indole-3-acetic acid Analogues | DPPH | 14 - 80 µM/mL | eurjchem.com |

| Indole-3-acetic acid Analogues | Lipid Peroxidation Inhibition | 12 - 85 µM/mL | eurjchem.com |

Indirect Antioxidant Mechanisms Beyond direct scavenging, indole derivatives can exert antioxidant effects through the modulation of cellular defense pathways. A key mechanism involves the activation of the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) pathway. nih.gov Under normal conditions, Nrf2 is kept inactive by the Kelch-like ECH-associated protein 1 (Keap1). Certain indole derivatives can act as inhibitors of the Keap1-Nrf2 interaction. nih.gov This disruption allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes. nih.gov

This leads to the upregulation of phase II antioxidant enzymes such as heme oxygenase-1 (HO-1) and NADPH:quinone oxidoreductase 1 (NQO1). nih.gov The induction of HO-1 by indole-3-acetic acid has been shown to alleviate inflammatory responses and free radical generation in macrophages, demonstrating a potent, cell-based antioxidant effect. This Nrf2-mediated pathway represents a significant indirect mechanism by which indole compounds can protect cells from oxidative stress.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. nih.govmdpi.com This method is crucial for understanding the mechanism of action and for structure-based drug design. In studies involving indole (B1671886) derivatives, molecular docking has been used to identify key interactions, such as hydrogen bonds and π-π stacking, that stabilize the ligand-protein complex. e-nps.or.kr For example, docking studies on various indole-based compounds have successfully predicted their binding modes within the active sites of enzymes like acetylcholinesterase and protein kinases. nih.gove-nps.or.kr

While no specific molecular docking studies were found for Methyl 2-(2-chloro-1H-indol-3-yl)acetate, this methodology would be the first step in assessing its potential interaction with a given biological target. The simulation would calculate potential binding poses and estimate the binding energy, providing insights into its inhibitory potential.

Quantum Chemical (QM) Calculations for Electronic Structure and Reactivity Analyses

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule, including its geometry, charge distribution, and reactivity. wikipedia.org These calculations provide a fundamental understanding of a molecule's behavior at the atomic level. For substituted indole derivatives, QM methods have been used to analyze how different functional groups affect the electronic structure and excited-state properties of the indole ring system. researcher.life Such analyses can help in rationalizing structure-activity relationships and designing analogs with improved properties.

For this compound, QM calculations could determine properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for predicting its reactivity and stability.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Binding Dynamics

Molecular dynamics simulations provide detailed information about the movement of atoms and molecules over time, offering insights into the conformational flexibility of ligands and proteins and the stability of ligand-protein complexes. mdpi.comnih.govnih.gov MD simulations can reveal how a ligand and its target adapt to each other upon binding and can be used to assess the stability of interactions predicted by molecular docking. mdpi.com This technique is particularly valuable for understanding the dynamic nature of biological systems, which is often missed by static docking approaches. mdpi.com In the context of drug design, MD simulations are applied to refine docking poses and calculate binding free energies with greater accuracy. nih.gov

A hypothetical MD simulation for this compound bound to a target protein would involve placing the complex in a simulated physiological environment (water, ions) and observing its dynamic behavior over nanoseconds to microseconds. This would help validate the stability of the binding mode and identify key persistent interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govmdpi.com A robust QSAR model can be used to predict the activity of new, unsynthesized compounds, thus prioritizing the most promising candidates for synthesis and testing. nih.gov The development of a QSAR model involves calculating molecular descriptors (physicochemical, topological, etc.) for a set of compounds with known activities and then using statistical methods to build a predictive model. nihs.go.jpmdpi.com Numerous QSAR studies have been successfully conducted on various classes of indole derivatives to predict their anticancer and antimicrobial activities. mdpi.com

To develop a QSAR model applicable to this compound, it would need to be included in a training set of structurally related indole derivatives with measured biological activity against a specific target. Its molecular descriptors would contribute to the model, which could then be used to predict the activity of other novel analogs.

Virtual Screening Methodologies for Novel Analog Identification

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. biotechrep.ir It can be either ligand-based, using the structure of known active compounds, or structure-based, which relies on the 3D structure of the biological target (typically a protein). Structure-based virtual screening often employs molecular docking to evaluate a large number of compounds rapidly. This approach significantly reduces the number of molecules that need to be experimentally tested, saving time and resources. Indole scaffolds are frequently identified as hits in virtual screening campaigns aimed at discovering novel enzyme inhibitors or receptor modulators.

This compound could serve as a query molecule or a fragment in a ligand-based virtual screen to find novel analogs with similar properties. Alternatively, in a structure-based screen, it could be docked against a library of targets to identify potential biological partners.

Function as a Key Intermediate in Multi-Step Organic Synthesis

While detailed multi-step syntheses starting directly from this compound are not extensively documented in readily available literature, its structural components are recognized as crucial intermediates in the synthesis of more complex indole derivatives. For instance, indole-3-acetic acids and their esters are fundamental starting materials for a wide array of synthetic transformations. organic-chemistry.org The presence of the 2-chloro substituent provides a reactive handle for cross-coupling reactions or nucleophilic substitutions, allowing for the introduction of various functionalities at a key position on the indole ring.

The synthesis of related indole acetates often involves multiple steps, such as the Fischer indole synthesis or palladium-catalyzed cyclization reactions, establishing the indole core which is then further functionalized. orientjchem.orgmdpi.com For example, an efficient two-step procedure for synthesizing various 1-acetyl-1H-indol-3-yl acetates begins with 2-chlorobenzoic acids, highlighting the role of halogenated precursors in the formation of functionalized indole rings. researchgate.net This positions this compound as a valuable, pre-functionalized intermediate, poised for subsequent elaborations in a synthetic sequence.

Development of Novel Chemical Entities through Derivatization

The true potential of this compound lies in its capacity for derivatization. The ester functional group can be readily converted into other functionalities like amides, hydrazides, or carboxylic acids, while the chloro group at the C2 position can be targeted for substitution or coupling reactions. thermofisher.com

The functional groups of this compound make it a suitable precursor for the synthesis of various fused and appended heterocyclic systems.

Oxadiazoles : A common route to 1,3,4-oxadiazoles involves the cyclization of an acylhydrazone or the reaction of a carboxylic acid hydrazide with reagents like carbon disulfide or phosphoryl chloride. utar.edu.mymdpi.comijper.org The ester moiety of this compound can be converted to the corresponding acetohydrazide by reacting it with hydrazine (B178648) hydrate. frontiersin.org This key intermediate, 2-(2-chloro-1H-indol-3-yl)acetohydrazide, can then undergo cyclization with various reagents to form the 1,3,4-oxadiazole (B1194373) ring.

Pyrazoles : The synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. youtube.commdpi.com While not a direct precursor in this classic route, the indole scaffold can be incorporated into pyrazole-containing molecules. For instance, indole-3-carboxaldehydes are used as key intermediates to prepare pyrazolo[3,4-c]pyrazole (B14755706) derivatives, demonstrating the utility of C3-functionalized indoles in building complex heterocyclic systems. derpharmachemica.com The 2-chloro group could potentially be used in transition-metal-catalyzed reactions to introduce functionalities that facilitate pyrazole (B372694) ring formation.

Quinazolinones : Quinazolinone synthesis can be achieved through various methods, including the reaction of anthranilamides with aldehydes or the cyclization of N-arylamidines. rsc.orgorganic-chemistry.org Indole derivatives can be fused or linked to the quinazolinone scaffold. For example, scandium-catalyzed Fischer indole synthesis has been used to construct complex indoles which were then incorporated into quinazolinone-containing structures. researchgate.net Copper-catalyzed reactions of 2-(2-bromoaryl)-1H-indole derivatives with aldehydes and ammonium (B1175870) hydroxide (B78521) can selectively prepare indolo[1,2-c]quinazolines, showcasing a strategy where a halogenated indole is a key reactant. nih.gov

| Target Heterocycle | Key Intermediate from Parent Compound | General Synthetic Strategy | Relevant Citations |

|---|---|---|---|

| 1,3,4-Oxadiazole | 2-(2-chloro-1H-indol-3-yl)acetohydrazide | Conversion of the ester to a hydrazide, followed by cyclization with reagents like CS₂ or POCl₃ and a carboxylic acid. | utar.edu.myfrontiersin.org |

| Pyrazole | Modified indole-1,3-dicarbonyl | Condensation reaction with a hydrazine derivative (Knorr pyrazole synthesis). | youtube.commdpi.com |

| Quinazolinone | 2-(2-chloro-1H-indol-3-yl)acetaldehyde derivative | Reaction with an anthranilamide or related precursor. The chloro-group offers a site for further coupling reactions. | organic-chemistry.orgnih.gov |

The concept of creating hybrid molecules by covalently linking two or more distinct pharmacophores is a growing strategy in drug discovery to address multifactorial diseases like cancer. nih.gov The indole nucleus is a central component in many of these hybrid compounds. nih.gov this compound is an ideal candidate for this approach. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with another molecule containing an amine or alcohol group to form an amide or ester linkage. This strategy has been used to design novel indole-containing hybrids with potent antitumor activities. nih.gov The chloro-substituent also provides an additional site for modification, allowing for the attachment of other molecular fragments through coupling chemistry.

Application in Chemical Probe Design for Biological Research

Chemical probes are small molecules used to study and manipulate biological systems. The indole scaffold is frequently employed in the design of such probes, particularly fluorescent chemosensors, due to its favorable photophysical properties. rsc.org Derivatives of indole can be designed to interact with specific analytes like cations, anions, or neutral species, resulting in a measurable change in fluorescence or color. rsc.org The 2-phenylindol-3-ylglyoxylamide scaffold, which shares structural similarities with derivatives of the title compound, has been used to develop specific fluorescent probes to label the translocator protein (TSPO) in mitochondria, aiding in the study of neurodegenerative diseases. mdpi.com The functional handles on this compound allow for the attachment of fluorophores or reactive groups, making it a promising starting point for creating new chemical probes to investigate biological pathways.

Exploration as a Privileged Scaffold for Drug Discovery Leads

The indole ring system is widely recognized as a "privileged scaffold" in medicinal chemistry. ingentaconnect.comnih.goveurekaselect.com This term describes molecular frameworks that can provide ligands for diverse biological receptors with high affinity. ingentaconnect.com The versatility of the indole scaffold allows it to be decorated with various substituents, leading to compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. mdpi.comresearchgate.netnih.gov

The structure of this compound embodies this principle. The indole core provides the foundational structure for receptor binding, while the chloro and methyl acetate (B1210297) substituents can be modified to fine-tune potency, selectivity, and pharmacokinetic properties. The ability to easily generate a library of diverse compounds from this single precursor makes it an attractive starting point for lead discovery campaigns in the pharmaceutical industry. mdpi.comresearchgate.net

Conclusion

Methyl 2-(2-chloro-1H-indol-3-yl)acetate represents an intriguing yet underexplored member of the indole-3-acetate (B1200044) family. Its synthesis is achievable through established chemical routes, and its structure presents multiple opportunities for further chemical diversification. Based on the known biological activities of related halogenated indoles, this compound warrants further investigation for its potential applications in medicinal chemistry, particularly in the areas of enzyme inhibition and antimicrobial research. Future studies focusing on its definitive synthesis, comprehensive spectroscopic characterization, and systematic biological evaluation will be crucial in unlocking the full potential of this chlorinated indole (B1671886) derivative.

Q & A

Q. What are the established synthetic routes for Methyl 2-(2-chloro-1H-indol-3-yl)acetate, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves chloro-substitution on the indole ring followed by esterification. A common route includes:

Chlorination : Electrophilic substitution at the indole C2 position using chlorinating agents (e.g., N-chlorosuccinimide in DMF) .

Acetic Acid Esterification : Reaction of 2-chloroindole-3-acetic acid with methanol under acidic catalysis (e.g., H₂SO₄ or HCl gas) .

Q. Key Factors Affecting Yield :

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C (chlorination) | Prevents over-halogenation |

| Catalyst | H₂SO₄ (esterification) | Higher efficiency vs. HCl |

| Reaction Time | 12–24 hours | <12h reduces conversion |

Challenges : Competing reactions at C5/C6 positions may occur, requiring precise stoichiometry .

Q. How is the compound structurally characterized, and what analytical techniques are critical for validation?

Methodological Answer:

- X-ray Crystallography : Resolves bond lengths and angles (e.g., C-Cl bond: ~1.73 Å; ester carbonyl: ~1.21 Å). SHELX software is widely used for refinement .

- NMR Spectroscopy :

- ¹H NMR : Indole NH (~12 ppm), methyl ester (~3.7 ppm), and aromatic protons (6.5–7.8 ppm) .

- ¹³C NMR : Ester carbonyl (~170 ppm), indole C3 (~110 ppm) .

- Mass Spectrometry : Molecular ion peak at m/z 223.6 (C₁₁H₁₀ClNO₂⁺) with fragmentation patterns confirming the chloroindole moiety .

Validation Tips : Cross-check melting points (reported range: 145–148°C) and compare with computational models (e.g., PubChem data) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- DFT Calculations : Optimize molecular geometry using Gaussian09 at the B3LYP/6-311++G(d,p) level to assess electrophilicity at C2 and C3 positions .

- Frontier Molecular Orbitals (FMOs) :

- HOMO localization on the indole ring suggests nucleophilic attack at C2 is favored .

- LUMO energy (~-1.8 eV) indicates susceptibility to electrophilic reagents.

- Docking Studies : Evaluate interactions with catalytic metals (e.g., Pd in Suzuki couplings) using AutoDock Vina .

Data Contradictions : Experimental yields in Pd-mediated couplings may deviate from predictions due to steric hindrance from the methyl ester group. Adjust ligands (e.g., switch from PPh₃ to XPhos) to improve accuracy .

Q. What strategies resolve contradictions in reported biological activity data for chloroindole derivatives?

Methodological Answer:

- Meta-Analysis Framework :

- Standardize Assays : Compare IC₅₀ values using consistent cell lines (e.g., HepG2 vs. HEK293) .

- Control for Substituent Effects : The C2-chloro group may enhance membrane permeability but reduce solubility—adjust solvent systems (e.g., DMSO:PBS ratios) .

- Validate Mechanisms : Use siRNA knockdowns to confirm target specificity (e.g., apoptosis pathways vs. off-target effects) .

Case Study : Conflicting cytotoxicity reports (e.g., 10 µM vs. 50 µM IC₅₀) may arise from variations in MTT assay incubation times (24h vs. 48h) .

Q. How is SHELX employed to refine crystallographic data for chloroindole derivatives, and what are common pitfalls?

Methodological Answer:

- Workflow :

Q. Pitfalls :

- Overfitting : Avoid excessive parameterization; monitor R-factor convergence (target: R₁ < 0.05).

- Disordered Solvents : Use SQUEEZE in PLATON to model unresolved electron density .

Validation : Cross-validate with CCDC deposition standards (e.g., check for omitted symmetry operations) .

Q. What role does the methyl ester group play in stabilizing the compound during spectroscopic analysis?

Methodological Answer:

- IR Spectroscopy : Ester C=O stretch (~1740 cm⁻¹) is less sensitive to solvent polarity than carboxylic acids, enabling consistent detection in DCM or THF .

- UV-Vis : The ester group red-shifts λ_max (~290 nm) compared to carboxylic acid analogs (~275 nm), aiding purity assessment .

- Stability : The methyl ester reduces hygroscopicity, improving shelf life vs. free acid forms .

Experimental Note : Hydrolysis to the free acid (e.g., under basic conditions) can complicate analysis; store samples at -20°C in anhydrous solvents .

Q. Table 1: Comparative Synthetic Routes

| Method | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|

| NCS Chlorination | 65–70 | 98.5 | |

| SOCl₂ Esterification | 55–60 | 97.0 |

Q. Table 2: Key Crystallographic Parameters

| Parameter | Value | Instrumentation |

|---|---|---|

| Space Group | P2₁/c | Bruker D8 Venture |

| Unit Cell Volume | 1200 ų | |

| R-factor (final) | 0.038 | SHELXL-2018 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.